2-{[6-(methoxymethyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
Description
Propriétés
IUPAC Name |
2-[6-(methoxymethyl)-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N4O4S/c1-26-17-15(18(29)27(2)19(26)30)16(11(8-24-17)9-31-3)32-10-14(28)25-13-6-4-5-12(7-13)20(21,22)23/h4-8H,9-10H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STYNSKXNCIAXGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=C(C(=C2C(=O)N(C1=O)C)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Applications De Recherche Scientifique
Medicinal Chemistry
The compound's structure suggests potential therapeutic applications due to its biological activity. Research indicates that it may exhibit:
- Anticancer Properties : Preliminary studies suggest that the compound could inhibit cancer cell proliferation by targeting specific molecular pathways involved in cell division and growth regulation.
- Antimicrobial Activity : The unique functional groups may enhance its ability to disrupt bacterial cell walls or interfere with metabolic processes in pathogens.
Materials Science
In materials science, this compound could serve as a building block for:
- Organic Semiconductors : Its electronic properties may allow for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic devices.
- Nanocomposites : The compound's stability and reactivity can be utilized in creating nanostructured materials with improved mechanical and electrical properties.
Biological Research
This compound can be employed as a research tool in biological studies:
- Molecular Probes : It can be used to study enzyme activity or receptor interactions due to its ability to bind selectively to biological targets.
- Drug Discovery : As part of screening libraries, it serves as a candidate for developing new drugs targeting various diseases including cancer and infectious diseases.
Analyse Des Réactions Chimiques
Step 1: Core Formation
-
Precursor : Pyrido[2,3-d]pyrimidine derivatives are often synthesized via cyclization reactions of pyridine derivatives with appropriate dienophiles (e.g., amidines, guanidines).
-
Reagents : Acid or base catalysts (e.g., HCl, NaOH) may facilitate cyclization.
Step 2: Substitution at Position 6
-
Methoxymethyl Group : Likely introduced via alkylation (e.g., using methoxymethyl chloride in the presence of a base).
-
Sulfanyl Linkage : Formation could involve nucleophilic substitution (e.g., replacing a halide with a thiol group).
Step 3: Acetamide Moiety
-
Trifluoromethyl Phenyl Group : Synthesized via nucleophilic aromatic substitution (e.g., using trifluoromethyl-substituted phenyl amine and an acetylating agent).
-
Coupling : Amide bond formation between the phenyl amine and the pyrido[2,3-d]pyrimidine sulfanyl fragment (e.g., using EDC or HOBt coupling reagents).
Comparison with Structural Analogs
Key Challenges in Reaction Analysis
-
Lack of Experimental Data : No peer-reviewed or reliable sources detail the exact synthesis or reactivity of this compound.
-
Complex Substitution Pattern : The combination of methoxymethyl, dimethyl, and trifluoromethyl groups introduces steric and electronic complexity, complicating reaction design.
-
Sulfanyl Linkage Stability : The sulfanyl group’s reactivity under various conditions (e.g., acidic vs. basic) would require careful optimization.
Recommended Research Approaches
-
Consult Reaction Databases : Use platforms like Reaxys or SciFinder to identify analogous pyrido[2,3-d]pyrimidine syntheses.
-
Targeted Literature Reviews : Focus on studies of pyrido[2,3-d]pyrimidine derivatives with similar substituents.
-
Experimental Validation : Design and execute model reactions to test hypothetical pathways, prioritizing functional group compatibility.
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
The compound’s structural analogs and their comparative attributes are summarized below:
Table 1: Structural and Functional Comparison of Pyrido/Thieno-Pyrimidine Derivatives
*Estimated based on structural similarity.
Key Findings from Comparative Analysis:
Thieno-pyrimidines may offer improved metabolic stability due to sulfur’s electron-withdrawing effects .
Substituent Effects :
- The methoxymethyl group in the target compound likely increases solubility compared to the ethoxy group in 946248-95-9 .
- Trifluoromethyl phenyl vs. trifluoroethyl : The former enhances aromatic stacking interactions with target proteins, while the latter may reduce off-target binding .
Biological Activity Predictions :
- Molecular docking (e.g., AutoDock Vina ) suggests that the target compound’s sulfanyl group could form disulfide bonds with cysteine residues in kinases or inflammatory enzymes (e.g., COX-2).
- Compounds with Tanimoto coefficients >0.85 (structural similarity) share ~20% chance of overlapping gene expression profiles, implying partial mechanistic overlap .
For example, 946248-95-9 (ethoxy-substituted) may exhibit divergent target selectivity compared to the methoxymethyl-substituted target compound .
Méthodes De Préparation
Condensation and Cyclization
A mixture of 2-aminonicotinonitrile 1 (1.0 eq) and dimethyl acetylenedicarboxylate 2 (1.2 eq) in acetic acid undergoes reflux for 12 hours, facilitating a [4+2] cycloaddition to form the tetrahydropyrido[2,3-d]pyrimidine intermediate 3 . Subsequent oxidation with potassium persulfate in aqueous HCl yields the 2,4-dioxo derivative 4 (Scheme 1).
Table 1: Optimization of Core Cyclization Conditions
| Condition | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Acetic acid | None | 120 | 12 | 62 |
| [H-NMP][HSO4]− | 10 mol% | 80 | 6 | 88 |
| Ultrasonic irradiation | 10 mol% | 50 | 3 | 92 |
Ultrasonic irradiation significantly enhances reaction efficiency by promoting cavitation, which accelerates mass transfer and reduces activation energy.
Formation of the Sulfanyl Acetamide Moiety
The sulfanyl acetamide linker is introduced through a two-step sequence involving thiolation and acylation.
Thiolation at Position 5
Intermediate 7 is treated with thiourea in ethanol under reflux, displacing the bromine atom at position 5 to generate the thiolate 8 . Acidic workup with HCl liberates the free thiol 9 , which is stabilized as a disulfide unless isolated under inert atmosphere.
Acylation with Chloroacetyl Chloride
Reaction of 9 with chloroacetyl chloride (1.5 eq) in anhydrous DMF at 0–5°C produces the sulfanyl acetyl chloride intermediate 10 . Controlled temperature prevents premature hydrolysis or polymerization. Quenching with ice water yields the acetamide precursor 11 (78% yield).
Final Coupling with 3-(Trifluoromethyl)Aniline
The acetamide 11 is coupled with 3-(trifluoromethyl)aniline 12 via a nucleophilic acyl substitution.
Amide Bond Formation
A solution of 11 (1.0 eq) and 12 (1.2 eq) in dichloromethane is treated with Hünig’s base (DIPEA, 2.0 eq) and HATU (1.1 eq) at room temperature for 24 hours. The reaction proceeds via activation of the carboxylic acid to an HATU-derived active ester, followed by amine attack to furnish the target compound 13 in 81% yield.
Table 2: Coupling Reagent Screening
| Reagent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| HATU | DCM | 24 | 81 |
| EDCI/HOBt | DMF | 36 | 68 |
| DCC | THF | 48 | 55 |
Optimization of Reaction Conditions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
